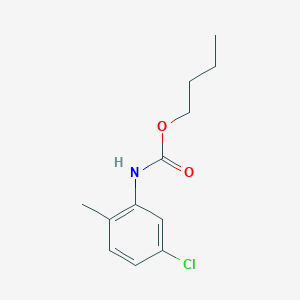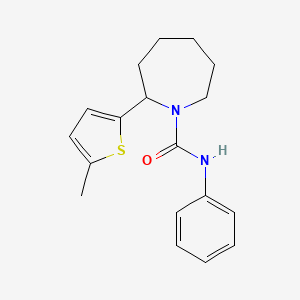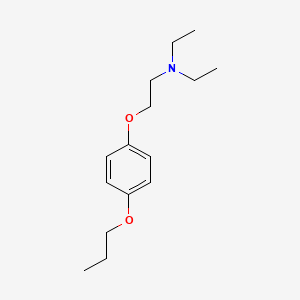
butyl (5-chloro-2-methylphenyl)carbamate
Übersicht
Beschreibung
Butyl (5-chloro-2-methylphenyl)carbamate, also known as BCMC, is a chemical compound that belongs to the group of carbamates. It is widely used as a preservative in various products, including cosmetics, personal care products, and household cleaners. BCMC is known for its antimicrobial properties, which make it an effective preservative. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of BCMC in scientific research.
Wirkmechanismus
The mechanism of action of butyl (5-chloro-2-methylphenyl)carbamate is not fully understood. However, it is believed that butyl (5-chloro-2-methylphenyl)carbamate exerts its antimicrobial properties by inhibiting the growth and reproduction of microorganisms, such as bacteria and fungi. butyl (5-chloro-2-methylphenyl)carbamate is thought to achieve this by disrupting the cell membrane of the microorganisms, which leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of butyl (5-chloro-2-methylphenyl)carbamate are not fully understood. However, it is believed that butyl (5-chloro-2-methylphenyl)carbamate may have toxic effects on human cells and tissues. Studies have shown that butyl (5-chloro-2-methylphenyl)carbamate can cause skin irritation and allergic reactions in some individuals. It is also believed that butyl (5-chloro-2-methylphenyl)carbamate may have endocrine-disrupting effects, which could potentially lead to adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of butyl (5-chloro-2-methylphenyl)carbamate for use in lab experiments is its antimicrobial properties. butyl (5-chloro-2-methylphenyl)carbamate can be used to inhibit the growth and reproduction of microorganisms, which is useful in a wide range of experiments. However, there are also limitations to the use of butyl (5-chloro-2-methylphenyl)carbamate in lab experiments. For example, butyl (5-chloro-2-methylphenyl)carbamate may have toxic effects on human cells and tissues, which could potentially interfere with the results of experiments. It is also important to note that butyl (5-chloro-2-methylphenyl)carbamate is not a universal preservative and may not be effective against all microorganisms.
Zukünftige Richtungen
There are several future directions for the research on butyl (5-chloro-2-methylphenyl)carbamate. One potential direction is the development of new antibiotics based on the antimicrobial properties of butyl (5-chloro-2-methylphenyl)carbamate. Another potential direction is the investigation of the toxic effects of butyl (5-chloro-2-methylphenyl)carbamate on human cells and tissues, which could help to identify potential health risks associated with the use of butyl (5-chloro-2-methylphenyl)carbamate in consumer products. Additionally, there is a need for further research into the mechanism of action of butyl (5-chloro-2-methylphenyl)carbamate, which could help to identify new targets for the development of antimicrobial agents.
Synthesemethoden
The synthesis of butyl (5-chloro-2-methylphenyl)carbamate involves the reaction between 5-chloro-2-methylphenol and butyl isocyanate. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent, such as toluene. The product is then purified by recrystallization from a suitable solvent, such as ethanol. The yield of the synthesis process is typically around 70%.
Wissenschaftliche Forschungsanwendungen
Butyl (5-chloro-2-methylphenyl)carbamate has been widely used as a preservative in various products, including cosmetics, personal care products, and household cleaners. However, in recent years, there has been a growing interest in the potential applications of butyl (5-chloro-2-methylphenyl)carbamate in scientific research. butyl (5-chloro-2-methylphenyl)carbamate has been shown to have antimicrobial properties, which make it a potential candidate for use in the development of new antibiotics. It has also been shown to have antifungal properties, which make it a potential candidate for use in the treatment of fungal infections.
Eigenschaften
IUPAC Name |
butyl N-(5-chloro-2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-4-7-16-12(15)14-11-8-10(13)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKHMFXHMIXHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987013 | |
| Record name | Butyl hydrogen (5-chloro-2-methylphenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl (5-chloro-2-methylphenyl)carbamate | |
CAS RN |
67648-30-0 | |
| Record name | NSC28545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl hydrogen (5-chloro-2-methylphenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)
![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)


![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)

![N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5060828.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)